1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26-7-6-17-12-16(2-4-19(17)26)20(27-8-10-29-11-9-27)14-24-23(28)25-18-3-5-21-22(13-18)31-15-30-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZXAWXZMHXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indoline and morpholine moieties through various coupling reactions. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo several types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions
Scientific Research Applications
This compound has shown promise in several areas of scientific research:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research has explored its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Its unique chemical structure may make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea stands out due to its unique combination of structural features. Similar compounds may include other benzo[d][1,3]dioxole derivatives, indoline-based molecules, and morpholine-containing compounds. Each of these similar compounds may have distinct properties and applications, but the combination of these moieties in a single molecule provides a unique set of characteristics that can be leveraged for specific scientific and industrial purposes.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an indoline derivative, with a molecular formula of and a molecular weight of approximately 366.4 g/mol. Its structure can be represented as follows:
Anticonvulsant Properties
Research indicates that derivatives of this compound may possess anticonvulsant properties . A study published in "Bioorganic & Medicinal Chemistry" explored various derivatives and found that some exhibited moderate anticonvulsant effects in animal models. However, further investigations are necessary to elucidate the precise mechanisms behind these effects and to confirm their efficacy in clinical settings .
Modulation of Biological Pathways
The compound has been shown to modulate various biological pathways, impacting processes such as cell signaling and metabolic regulation . Its unique structure allows for interactions with specific molecular targets, which may lead to therapeutic outcomes in areas like cancer research and neuropharmacology .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may influence enzyme activity and receptor binding, thereby modulating cellular responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its distinct biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea | Benzo[d][1,3]dioxole + naphthalene | Potential anti-cancer properties |
| 3-(4'-(Dimethylamino)-[1,1'-biphenyl]-3-yl)-1,1-dimethylurea | Biphenyl structure | Neuroactive properties |
| 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid | Benzo[d][1,3]dioxole + hydroxyl group | Investigated for anti-inflammatory effects |
This table illustrates how the combination of structural elements in this compound may confer distinct biological activities compared to other similar compounds.
Study on Anticonvulsant Activity
In a notable study published in 2010, researchers investigated the anticonvulsant activity of several derivatives related to this compound. The study utilized animal models to assess the efficacy of these derivatives in preventing seizures. While some derivatives showed promise, further research is required to explore their potential as therapeutic agents for epilepsy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea?
- Methodological Answer : The synthesis of structurally related urea derivatives typically involves organocatalyzed Petasis reactions or multi-step coupling strategies. For example, morpholino-containing compounds are synthesized via nucleophilic substitution or condensation reactions under mild conditions (e.g., 60–80°C, 12–24 hours), achieving yields of 66–98% . Key parameters include stoichiometric control of morpholine derivatives and precise pH adjustments to stabilize intermediates. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are standard.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry, particularly for distinguishing morpholinoethyl and benzodioxolyl groups. For example, ¹H NMR chemical shifts in the range δ 2.5–3.5 ppm indicate morpholino protons, while benzodioxole protons appear as doublets near δ 6.8–7.2 ppm . High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., ±0.002 Da accuracy), and FTIR-ATR confirms urea C=O stretches (1640–1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path sampling can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates computational screening of reaction parameters (e.g., solvent polarity, catalyst loading) with experimental validation, achieving a 30–50% reduction in optimization time . Machine learning models trained on morpholino-containing analogs can further prioritize reaction conditions .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Statistical analysis of experimental variables (e.g., dose-response curves, cell line specificity) using factorial design of experiments (DoE) helps identify confounding factors. For example, a central composite design (CCD) can model interactions between substituents (e.g., benzodioxole vs. indolinyl groups) and activity, while ANOVA quantifies significance (p < 0.05) . Cross-validation with orthogonal assays (e.g., SPR binding vs. cellular viability) ensures reproducibility .
Q. What strategies exist for optimizing substituents (e.g., morpholinoethyl, benzodioxolyl) to enhance target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., piperidine vs. morpholine) and molecular docking simulations guide rational design. For example, molecular dynamics (MD) simulations of urea derivatives reveal that morpholinoethyl groups enhance solubility via hydrogen bonding with water, while benzodioxolyl moieties improve π-π stacking in hydrophobic pockets . Parallel synthesis of analogs with systematic substituent variations (e.g., halogenation, methyl groups) followed by SPR binding assays quantifies affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
